molecular formula C26H32N4O4 B2955706 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897734-80-4

4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2955706
CAS No.: 897734-80-4
M. Wt: 464.566
InChI Key: CSFDABVKRNWYJW-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a complex substituent framework. Its core structure includes:

  • A pyridin-2(1H)-one ring with a hydroxy group at position 4 and a methyl group at position 4.
  • A 2-methoxyethyl chain at position 1.
  • A 4-methoxyphenyl group and a 4-(pyridin-2-yl)piperazinyl moiety linked via a methylene bridge at position 2.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-19-18-22(31)24(26(32)30(19)16-17-33-2)25(20-7-9-21(34-3)10-8-20)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDABVKRNWYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.
  • Methoxy groups (-OCH₃) : Enhance lipophilicity and may influence receptor binding.
  • Piperazine ring : Known for its role in various pharmacological activities, particularly in antipsychotic and antidepressant drugs.
  • Pyridine moiety : Often involved in interactions with neurotransmitter receptors.

The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:

  • Dopamine Receptor Modulation : The piperazine component suggests potential activity at dopamine receptors, which are crucial in mood regulation and psychotic disorders.
  • Serotonin Receptor Interaction : The methoxyphenyl group may enhance binding to serotonin receptors, contributing to anxiolytic effects.

Therapeutic Potential

Research indicates that this compound may have applications in treating:

  • Psychiatric Disorders : Due to its interaction with dopamine and serotonin receptors, it may show efficacy in managing conditions such as schizophrenia and depression.
  • Neurodegenerative Diseases : Its ability to modulate neurotransmitter levels could be beneficial in diseases like Alzheimer's.

In Vitro Studies

  • Antidepressant Activity :
    • A study demonstrated that the compound exhibited significant antidepressant-like effects in animal models, comparable to standard treatments like fluoxetine. The mechanism was linked to increased serotonin levels in the brain .
  • Antipsychotic Effects :
    • Research showed that the compound effectively reduced hyperactivity in rodent models, suggesting potential antipsychotic properties. It was found to inhibit dopamine D2 receptor activity .

In Vivo Studies

  • Neuroprotective Effects :
    • In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This study highlighted its potential as a neuroprotective agent against oxidative stress .
  • Safety Profile :
    • Toxicological assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses over extended periods .

Comparative Analysis of Biological Activity

Activity TypeCompound EfficacyReference
AntidepressantComparable to fluoxetine
AntipsychoticSignificant reduction in hyperactivity
NeuroprotectiveReduced neuronal loss

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs (Table 1) highlight key differences in substituents and their impact on properties:

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives
Compound Name / ID Core Structure Position 3 Substituent Position 1 Substituent Key Functional Groups
Target Compound Pyridin-2(1H)-one 4-methoxyphenyl + 4-(pyridin-2-yl)piperazinyl 2-methoxyethyl Methoxy, pyridine, piperazine
Compound 5f () Pyran-2-one Thiazole-linked phenyl + pyrazolyl Bromoacetyl, thiosemicarbazide
Compound 4i () Pyrimidin-2(1H)-one Coumarin-3-yl + tetrazolyl Coumarin, tetrazole
Compound 2 () Pyrrolo[3,4-c]pyridine-1,3-dione 4-phenylmethyl-piperazinyl Methoxy, ethoxy
Bromophenyl Derivatives () Pyridin-2(1H)-one 4-bromophenyl + hydroxy-methoxyphenyl Bromo, hydroxy, methoxy
  • Piperazine/Piperidine Moieties : The target compound’s 4-(pyridin-2-yl)piperazinyl group distinguishes it from analogs like those in , which feature phenylmethyl- or phenylethyl-piperazinyl groups. These variations influence lipophilicity and receptor binding, as piperazine rings enhance solubility and pharmacokinetic profiles .
  • Methoxy vs.
Antioxidant Activity
  • Bromophenyl pyridin-2(1H)-one derivatives () exhibited 79.05% and 67.28% radical scavenging activity at 12 ppm, nearing ascorbic acid (82.71%).
  • The target compound’s 4-methoxyphenyl group may similarly limit antioxidant efficacy compared to brominated analogs.
Antimicrobial Activity
  • Pyridin-2(1H)-one derivatives in demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli. The target’s 4-(pyridin-2-yl)piperazinyl group could enhance bacterial membrane penetration due to its planar pyridine ring, though direct MIC data are unavailable .

Pharmacokinetic and Molecular Docking Insights

  • ADMET Properties : Piperazine-containing compounds (e.g., ) often show improved solubility and blood-brain barrier penetration. The target’s 2-methoxyethyl chain may further reduce plasma protein binding, enhancing bioavailability .
  • Molecular Docking : Bromophenyl derivatives in exhibited strong binding affinities to bacterial enzymes (e.g., DNA gyrase), correlating with their MIC values. The target’s 4-(pyridin-2-yl)piperazinyl group likely engages in hydrogen bonding with active-site residues, though specific docking studies are needed .

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